molecular formula C16H18N2O B1331979 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde CAS No. 436088-26-5

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde

Cat. No.: B1331979
CAS No.: 436088-26-5
M. Wt: 254.33 g/mol
InChI Key: IFIFSJPKQGJMMI-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde is a complex organic compound with the molecular formula C16H18N2O It is characterized by a quinoline core substituted with dimethyl groups at positions 6 and 8, a pyrrolidinyl group at position 2, and an aldehyde group at position 3

Scientific Research Applications

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information available indicates that this compound may be an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the pyrrolidinyl group and the aldehyde functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products:

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects.

Comparison with Similar Compounds

    6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline: Lacks the aldehyde group at position 3.

    2-Pyrrolidin-1-yl-quinoline-3-carbaldehyde: Lacks the dimethyl groups at positions 6 and 8.

    6,8-Dimethyl-quinoline-3-carbaldehyde: Lacks the pyrrolidinyl group at position 2.

Uniqueness: 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

6,8-dimethyl-2-pyrrolidin-1-ylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-7-12(2)15-13(8-11)9-14(10-19)16(17-15)18-5-3-4-6-18/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFSJPKQGJMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)N3CCCC3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360683
Record name 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-26-5
Record name 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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